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Compound of Interest

Compound Name: 4-Morpholineacetyl chloride

Cat. No.: B1352656

Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Morpholineacetyl chloride (specifically as its hydrochloride salt, 4-Morpholin-4-ylacetyl
chloride hydrochloride) is a critical acylating agent used in medicinal chemistry to introduce the
morpholine moiety into drug scaffolds. This moiety is highly valued for its ability to enhance the
aqueous solubility and metabolic stability of lipophilic drug candidates.

CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this compound with
its structural isomer, 4-(Chloroacetyl)morpholine (CAS 1440-61-5).

o Target Compound (Acyl Chloride):Morpholine-CH2-COCI (Reactive acylating agent).
e Isomer (Chloroacetamide):Morpholine-CO-CH2CI (Alkylating agent).

e Impact: Using the wrong isomer will result in complete reaction failure (alkylation vs.
acylation). This guide focuses exclusively on the acyl chloride.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]

Due to the nucleophilic nature of the morpholine nitrogen, the free base of this acid chloride is
unstable (prone to self-polymerization). It is almost exclusively manufactured, stored, and used
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as the hydrochloride salt.

Table 1: Chemical Specifications

Property

Data

Chemical Name

4-Morpholineacetyl chloride hydrochloride

IUPAC Name

2-Morpholin-4-ylacetyl chloride hydrochloride

CAS Number

167982-24-3 (HCI salt); Note: Free base is
transient

Molecular Formula

CeH10CINO2[1] - HCI

Molecular Weight 200.06 g/mol (Salt); 163.60 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline solid
N Soluble in DCM, DMF, DMSO; Reacts violently
Solubility
with water/alcohols
-20°C, under Argon/Nitrogen (Strictly
Storage

Anhydrous)

Synthesis & Manufacturing Workflow

The synthesis of 4-Morpholineacetyl chloride requires a stepwise approach to ensure the

amine is protonated before the acid chloride is formed, preventing self-condensation.

Synthesis Pathway[11]

» Alkylation: Morpholine reacts with ethyl bromoacetate (or chloroacetate) to form ethyl 4-

morpholineacetate.

o Hydrolysis: Acidic hydrolysis converts the ester to 4-Morpholineacetic acid hydrochloride

(CAS 3235-69-6).

o Chlorination: The acid salt is treated with thionyl chloride (

) or oxalyl chloride to generate the acyl chloride.
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Figure 1: Synthetic route from morpholine to 4-morpholineacetyl chloride hydrochloride.

Reactivity & Mechanistic Insights
Nucleophilic Acyl Substitution

The primary utility of this compound is to react with nucleophiles (amines, alcohols) to form
amides and esters. The reaction proceeds via a tetrahedral intermediate.

Mechanism Description:

¢ Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing
chlorine.

o Attack: A nucleophile (e.g., a primary amine

) attacks the carbonyl carbon.

o Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

) as a leaving group.

e Scavenging: An external base (e.g., Triethylamine, DIPEA) is required to neutralize the HCI
generated and the HCI bound to the morpholine ring, liberating the free base product.
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Figure 2: Mechanism of amide coupling using 4-morpholineacetyl chloride.

Stability Challenges (Self-Reactivity)

The Problem: If the salt is neutralized before the reaction with the target nucleophile, the free
morpholine amine of one molecule can attack the acyl chloride of another.

The Result: Formation of diketopiperazine dimers or oligomers.

The Solution: Always add the base slowly and in the presence of the target nucleophile, or
keep the system acidic until the coupling is imminent.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a morpholine-acetylated drug intermediate.

Materials:

4-Morpholineacetyl chloride HCI (1.2 equiv)
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e Target Amine (1.0 equiv)

¢ Dichloromethane (DCM) or DMF (Anhydrous)

o DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

Procedure:

e Preparation: Flame-dry a round-bottom flask and purge with Argon.
» Dissolution: Dissolve the Target Amine in anhydrous DCM.

e Cooling: Cool the solution to 0°C using an ice bath.

o Addition 1 (Base): Add DIPEA (2.0 equiv) to the amine solution.

» Addition 2 (Acyl Chloride): Add 4-Morpholineacetyl chloride HCI portion-wise as a solid (or
suspended in DCM) over 10 minutes. Note: The extra equivalents of base are needed to
neutralize the HCI salt of the reagent.

o Reaction: Allow to warm to room temperature and stir for 2—4 hours. Monitor by TLC/LC-MS.
e Workup: Quench with saturated
. Extract with DCM. The product will be in the organic layer.[2]

Pharmaceutical Applications

The morpholineacetyl moiety is a "privileged structure” in drug discovery, often used to optimize
ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility Enhancement

The morpholine nitrogen has a pKa of approx. 8.3. At physiological pH, a significant portion is
protonated, drastically increasing water solubility compared to a phenyl or alkyl analog.

Therapeutic Classes

» Kinase Inhibitors: Used to solubilize hinge-binding motifs.
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o Proteasome Inhibitors: 4-Morpholineacetic acid is a key intermediate in the synthesis of

Carfilzomib (Kyprolis), used for multiple myeloma.[3] The acyl chloride is the activated form

used to attach the "cap" to the peptide backbone.

o Local Anesthetics: Morpholine derivatives often show reduced CNS toxicity compared to

their piperidine counterparts.

Safety & Handling (SDS Summary)

Hazard Class

Statement

Precaution

Skin Corrosion

Category 1B (Causes severe

burns)

Wear nitrile gloves, lab coat,

and face shield.

Eye Damage

Category 1 (Irreversible

damage)

Use chemical splash goggles.
Safety shower must be

accessible.

Respiratory

Corrosive to respiratory tract

Handle only in a fume hood.
Generates HCI gas upon

hydrolysis.

Reactivity

Water Reactive

Store in a desiccator. Do not
use glass stoppers (HCI

pressure buildup).

References

¢ Synthesis of 4-Morpholineacetic acid (Precursor)

o Source: ChemicalBook & PubChem D

o Link:

» Carfilzomib Synthesis (Application)

o Context: Use of morpholineacetyl moiety in APl synthesis.

o Link:
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¢ General Acyl Chloride Reactivity
o Source: ChemGuide - Acyl Chlorides and Amines.
o Link:

o Safety Data (SDS)

o Source: Fisher Scientific / TClI Chemicals.

o Link:(Note: General reference for class; specific salt SDS available from supplier upon
purchase).

¢ Isomer Disambiguation (Chloroacetamide)

o Source: 4-(Chloroacetyl)morpholine Properties.

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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